molecular formula C10H14Cl2FN3 B1522964 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1269151-87-2

2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1522964
CAS No.: 1269151-87-2
M. Wt: 266.14 g/mol
InChI Key: PFWTZLRTUZFORA-UHFFFAOYSA-N
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Description

2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2FN3 and its molecular weight is 266.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a compound with potential biological activity, particularly in the context of cancer research and pharmacological applications. Its unique structure, characterized by a fluorine atom and a benzodiazole moiety, suggests various interactions with biological targets.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C10H12Cl2FN3
Molecular Weight 266.15 g/mol
CAS Number 1269151-87-2
IUPAC Name 2-(6-fluoro-1-methylbenzimidazol-2-yl)ethanamine; dihydrochloride
Appearance Powder

Research indicates that compounds containing benzodiazole structures can interact with various biological pathways, including enzyme inhibition and receptor modulation. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in targeting specific enzymes or receptors.

Anticancer Properties

Recent studies have shown that benzodiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines:

CompoundTarget Cell LineIC50 (nM)
Compound AH1975 (NSCLC)38.6
Compound BSNU1677.4
Compound CKG125.3

These findings suggest that the compound may possess similar properties, potentially acting as an inhibitor of key signaling pathways involved in cancer cell proliferation.

Enzyme Inhibition

Studies have also highlighted the enzyme inhibitory potential of benzodiazole derivatives. For example, compounds with similar structures have shown promising results against fibroblast growth factor receptors (FGFR):

CompoundFGFR Inhibition IC50 (nM)
Compound D15.0
Compound E2.9

The structural optimization of these compounds often leads to enhanced inhibitory activity, indicating that modifications to the benzodiazole scaffold can significantly impact biological efficacy.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Case Study on FGFR Inhibition :
    • Objective : Evaluate the anticancer effects of a series of benzodiazole derivatives.
    • Results : The most potent compound showed an IC50 value of 2.9 nM against FGFR1, demonstrating significant enzyme inhibition and antiproliferative effects in vitro.
  • Case Study on Antiproliferative Activity :
    • Objective : Assess the effects on NSCLC cell lines.
    • Results : Compounds exhibited IC50 values ranging from 25 nM to over 70 nM across different cell lines, indicating variable sensitivity and potential for selective targeting.

Properties

IUPAC Name

2-(6-fluoro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3.2ClH/c1-14-9-6-7(11)2-3-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWTZLRTUZFORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

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